![molecular formula C11H14N2O4 B062670 Diethyl 2-(pyrimidin-2-yl)malonate CAS No. 164296-40-6](/img/structure/B62670.png)
Diethyl 2-(pyrimidin-2-yl)malonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl 2-(pyrimidin-2-yl)malonate involves reactions that can lead to the formation of pyrido[2,3-d]pyrimidines through thermal cyclization of diethyl (2-hydroxy-4-pyrimidinyl)amino-methylenemalonate. A study by Singh and Lesher (1982) details the thermal cyclization process that affords ethyl 5,8-dihydro-5-oxo-2-(3- or 4-pyridinyl)pyrido[2,3-d]pyrimidine-6-carboxylates (Singh & Lesher, 1982). This process highlights the reactivity of diethyl 2-(pyrimidin-2-yl)malonate derivatives under thermal conditions, leading to complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of derivatives of diethyl 2-(pyrimidin-2-yl)malonate, such as 2-diethylamino-6-methyl-4(3H)-pyrimidinones, has been studied extensively. Craciun et al. (1998) provided insights into the tautomerism and structural characteristics of novel pyrimidinones synthesized from ethyl 2-alkylacetoacetates and N,N-diethylguanidine, highlighting the versatile nature of diethyl 2-(pyrimidin-2-yl)malonate in synthesizing structurally diverse compounds (Craciun et al., 1998).
Chemical Reactions and Properties
Diethyl 2-(pyrimidin-2-yl)malonate undergoes a variety of chemical reactions, forming complex heterocyclic compounds. The compound is involved in the synthesis of triheterocyclic structures, as reported by Dave and Shukla (1997), who used it for the novel synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines via thermal cyclization (Dave & Shukla, 1997). These reactions exemplify the chemical versatility and reactivity of diethyl 2-(pyrimidin-2-yl)malonate in heterocyclic chemistry.
Scientific Research Applications
Synthesis of Antioxidant and Pharmacological Agents : Diethyl 2-(pyrimidin-2-yl)malonate serves as a precursor in synthesizing bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which exhibit a wide range of biological activities including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. The antioxidant activity of these compounds has been assessed and shown to be promising in comparison to standard antioxidants like butylated hydroxytoluene. The structure of the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol influences the potency of the antioxidant activity (Rani et al., 2012).
Development of Pyrimidine Derivatives : It's used in the synthesis of 2-amino-4,6-dimethoxy pyrimidine through a series of reactions starting with guanidine nitrate and diethyl malonate, followed by cyclization, chloridization, and methoxidization. This synthesis process has been optimized to obtain a high overall yield and purity of the end product (Mu Xue-ling).
Triheterocyclic Compound Synthesis : The compound is used in the novel synthesis of triheterocyclic 3-carbethoxy-9,ll-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines from 4-aminopyrido[2,3-d]pyrimidines. This process involves thermal cyclization of the intermediate ethyl 2-carbethoxy-3-[5,7-disubstituted-4-amino-pyrido[2,3-d]pyrimidin-4-yl]acrylates followed by alkaline hydrolysis to yield corresponding acid derivatives (Dave & Shukla, 1997).
Microwave-mediated Synthesis of Novel Pyrimido[1,2-a]pyrimidines : Under microwave irradiation and solvent-free conditions, diethyl 2-(pyrimidin-2-yl)malonate reacts to yield novel pyrimido[1,2-a]pyrimidines. This method is notable for its efficiency and the distinct structure of the products, which were confirmed by X-ray analysis (Eynde et al., 2001).
Functionalization of Uracil Derivatives : It is involved in the functionalization of various pyrimidine bases to yield derivatives with significant yield. These derivatives include 5-(bis(ethoxycarbonyl)acetoxymethyl) pyrimidine nucleosides and 5-(bis(ethoxycarbonyl)methoxymethyl)pyrimidine nucleosides. This functionalization is crucial in the synthesis of various nucleoside analogs and pharmaceutical agents (Kim et al., 1995).
Safety and Hazards
properties
IUPAC Name |
diethyl 2-pyrimidin-2-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-16-10(14)8(11(15)17-4-2)9-12-6-5-7-13-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDUMCXSKBVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CC=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367878 | |
Record name | Diethyl (pyrimidin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164296-40-6 | |
Record name | Diethyl (pyrimidin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Diethyl 2-(pyrimidin-2-yl)malonate in the synthesis of the target compounds?
A1: Diethyl 2-(pyrimidin-2-yl)malonate serves as a crucial intermediate in the synthesis of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes. [] The compound is synthesized from 2-chloropyrimidine and diethyl malonate. Subsequently, it undergoes further reactions, including decarboxylation and reduction, to yield 2-(pyrimidin-2-yl)ethanol. This alcohol then serves as the key building block for the final bis(2‐(pyrimidin‐2‐yl)ethoxy)alkane structures.
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